molecular formula C13H12N2O2 B1440410 Ethyl 2-(pyridin-4-yl)isonicotinate CAS No. 1214381-94-8

Ethyl 2-(pyridin-4-yl)isonicotinate

Cat. No. B1440410
M. Wt: 228.25 g/mol
InChI Key: KJJXNPHLSQYDCF-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-4-yl)isonicotinate, also known as ethyl 2-(4-pyridyl)isozinanecarboxylate, is a chemical compound with a pyridine ring attached to a nicotinic acid derivative. It is an organic building block used in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of 4-pyridinemethanol, a related compound, has been reported by electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell . The experiments were conducted under different conditions, including applied charge, initial concentration of ethyl isonicotinate and H2SO4, current density, and electrode materials .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(pyridin-4-yl)isonicotinate is C13H12N2O2 . It has a molecular weight of 228.25 g/mol .


Chemical Reactions Analysis

The electrochemical reduction of ethyl isonicotinate has been studied, leading to the synthesis of 4-pyridinemethanol . This reaction was conducted in an undivided flow electrolysis cell under various conditions .


Physical And Chemical Properties Analysis

Ethyl 2-(pyridin-4-yl)isonicotinate is a clear colorless to light brown liquid . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Application 1: Anti-Fibrosis Activity

  • Summary of the Application : Ethyl 2-(pyridin-4-yl)isonicotinate is a chemical with a pyridine ring attached to a nicotinic acid derivative. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields of research and industry. One such application is in the study of anti-fibrosis activity .
  • Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . Furthermore, the study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Application 2: Spin-State Switching in Iron (II) Complexes

  • Summary of the Application : Ethyl 2-(pyridin-4-yl)isonicotinate has been used in the study of spin-state switching in iron (II) complexes . This research is significant because spin-state switching in iron (II) complexes is dependent on many factors, including the nature of the substituent at the fourth position of the pyridine ring .
  • Methods of Application or Experimental Procedures : The study involved the use of isomeric iron (II) complexes composed of tridentate all nitrogen coordinating ligands—ethyl 2,6-bis (1H-pyrazol-1-yl)isonicotinate (BPP-COOEt, L1) and (2,6-di (1H-pyrazol-1-yl)pyridin-4-yl)methylacetate (BPP-CH2OCOMe, L2) .
  • Results or Outcomes : The study found that spin-state switching in these complexes is controlled by the nature of the substituent at the fourth position of the pyridine ring of the BPP skeleton . Complex 1·CH3CN, crystallized with acetonitrile solvent, undergoes abrupt and hysteretic spin-state switching, hence bistable switching, with a thermal hysteresis width (ΔT1/2) of 44 K and switching temperature (T1/2) = 298 K in the first cycle .

Application 3: Molecular Magnetism

  • Summary of the Application : Ethyl 2-(pyridin-4-yl)isonicotinate has been used in the study of molecular magnetism . This research is significant because it explores the potential of mononuclear iron (II) complexes for technologically relevant spin-state switching profiles .
  • Methods of Application or Experimental Procedures : The study involved the use of isomeric iron (II) complexes composed of tridentate all nitrogen coordinating ligands—ethyl 2,6-bis (1H-pyrazol-1-yl)isonicotinate (BPP-COOEt, L1) and (2,6-di (1H-pyrazol-1-yl)pyridin-4-yl)methylacetate (BPP-CH2OCOMe, L2) .
  • Results or Outcomes : The study found that spin-state switching in these complexes is controlled by the nature of the substituent at the fourth position of the pyridine ring of the BPP skeleton . Complex 1·CH3CN, crystallized with acetonitrile solvent, undergoes abrupt and hysteretic spin-state switching, hence bistable switching, with a thermal hysteresis width (ΔT1/2) of 44 K and switching temperature (T1/2) = 298 K in the first cycle . Conversely, the isomeric counterpart of 1·CH3CN—complex 2—crystallized with no lattice solvent; the complex was trapped in the high-spin (HS) state upon cooling from 300 K .

Future Directions

The use of Ethyl 2-(pyridin-4-yl)isonicotinate in the synthesis of novel compounds with potential biological activities is a promising area of research . For instance, spin-state switching in isomeric iron(II) complexes composed of tridentate all nitrogen coordinating ligands—ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate (BPP-COOEt, L1) and (2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)methylacetate (BPP-CH2OCOMe, L2)—is controlled by the nature of the substituent at the fourth position of the pyridine ring of the BPP skeleton . This indicates that technologically relevant spin-state switching profiles based on mononuclear iron(II) complexes can be obtained .

properties

IUPAC Name

ethyl 2-pyridin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-5-8-15-12(9-11)10-3-6-14-7-4-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXNPHLSQYDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287545
Record name Ethyl [2,4′-bipyridine]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyridin-4-yl)isonicotinate

CAS RN

1214381-94-8
Record name Ethyl [2,4′-bipyridine]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214381-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [2,4′-bipyridine]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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